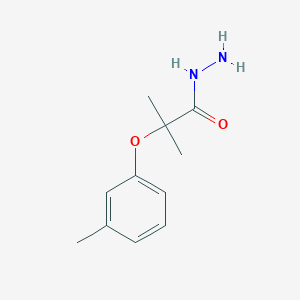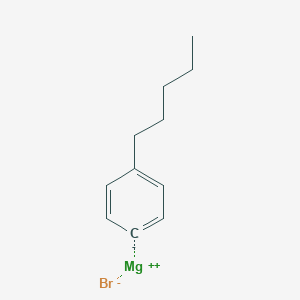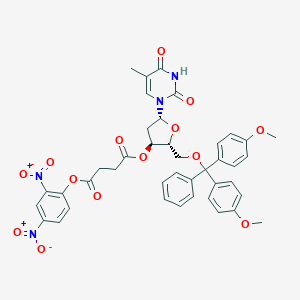
5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is a modified form of thymidine, which is a nucleoside that plays a crucial role in DNA replication and repair. This modified form of thymidine has been widely used in scientific research for various applications, including DNA synthesis and sequencing.'
Mecanismo De Acción
The mechanism of action of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is related to its ability to act as a substrate for DNA polymerases. During DNA replication, DNA polymerases use nucleotides as building blocks to synthesize new strands of DNA. '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' can be incorporated into the growing DNA chain by DNA polymerases, which results in the formation of modified DNA strands.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' are related to its ability to modify DNA. The incorporation of this modified nucleotide into DNA can affect the stability and structure of the DNA molecule. Moreover, it can alter the interaction of DNA with proteins and other molecules, which can affect gene expression and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in lab experiments include its high purity and stability, which make it a reliable substrate for DNA polymerases. Moreover, its chemical properties allow for easy purification and detection. However, the limitations of using this modified nucleotide include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the use of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in scientific research. One potential direction is the development of new methods for its synthesis and purification, which could reduce its cost and increase its availability. Moreover, the use of this modified nucleotide in the synthesis of modified oligonucleotides and nucleotides could have potential applications in gene therapy and drug delivery. Additionally, the use of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in the study of DNA-protein interactions and DNA damage could provide new insights into the mechanisms of DNA replication and repair.
Métodos De Síntesis
The synthesis of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' involves several steps. Firstly, the thymidine molecule is protected by a 4,4'-Dimethoxytrityl (DMT) group at the 5' position and a 2,4-dinitrophenyl (DNP) group at the 3' position. The DMT group protects the 5' hydroxyl group from unwanted reactions, while the DNP group is used for purification purposes. Next, the succinic anhydride is added to the 3' hydroxyl group, which forms an ester linkage between the thymidine molecule and the succinic acid. The resulting product is then deprotected to obtain '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate.'
Aplicaciones Científicas De Investigación
'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' has been widely used in scientific research for various applications. It is commonly used in DNA synthesis and sequencing, where it serves as a substrate for DNA polymerases. It can also be used as a probe to study DNA-protein interactions and DNA damage. Moreover, it has been used in the synthesis of modified nucleotides and oligonucleotides, which have potential applications in gene therapy and drug delivery.
Propiedades
Número CAS |
125078-79-7 |
|---|---|
Nombre del producto |
5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate |
Fórmula molecular |
C41H38N4O14 |
Peso molecular |
810.8 g/mol |
Nombre IUPAC |
1-O-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-O-(2,4-dinitrophenyl) butanedioate |
InChI |
InChI=1S/C41H38N4O14/c1-25-23-43(40(49)42-39(25)48)36-22-34(59-38(47)20-19-37(46)58-33-18-13-29(44(50)51)21-32(33)45(52)53)35(57-36)24-56-41(26-7-5-4-6-8-26,27-9-14-30(54-2)15-10-27)28-11-16-31(55-3)17-12-28/h4-18,21,23,34-36H,19-20,22,24H2,1-3H3,(H,42,48,49)/t34-,35+,36+/m0/s1 |
Clave InChI |
XVOZHFAFSYOEEW-LIVOIKKVSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
125078-79-7 |
Sinónimos |
2,4-dinitrophenyl 5'-O-(4,4'-dimethoxytrityl)thymidine succinate 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate DTDS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

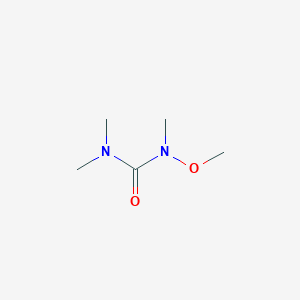
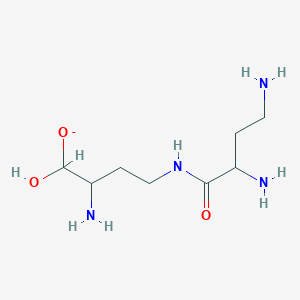
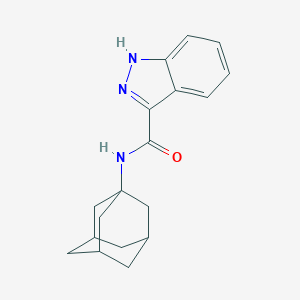

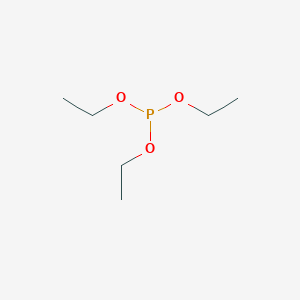
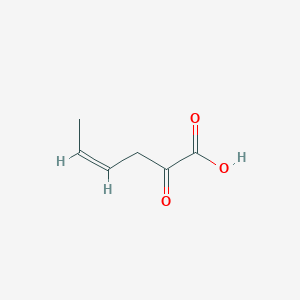
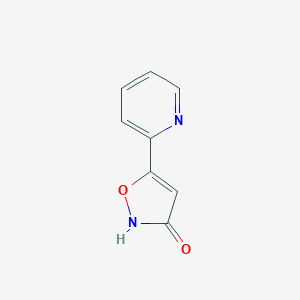
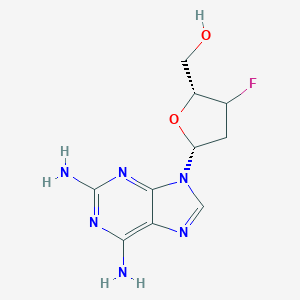

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
